molecular formula C10H21NO2 B070589 (S)-2-Amino-2-ethylhexanoic acid ethyl ester CAS No. 164262-42-4

(S)-2-Amino-2-ethylhexanoic acid ethyl ester

Cat. No.: B070589
CAS No.: 164262-42-4
M. Wt: 187.28 g/mol
InChI Key: PUFPKUWTAGCFPT-JTQLQIEISA-N
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Description

(S)-2-Amino-2-ethylhexanoic acid ethyl ester is a chiral organic compound of significant interest in synthetic and medicinal chemistry research. This ester, with the CAS Number 152802-65-8 and a molecular formula of C 10 H 21 NO 2 , serves as a valuable synthetic intermediate, particularly for the construction of complex molecules. The core value of this compound lies in its stereochemistry. The (S)-enantiomer provides a chiral center that can be used to impart specific three-dimensional structure to a target molecule, which is crucial in the development of pharmaceuticals and biologically active compounds. The ethyl ester group enhances the compound's solubility in organic solvents, facilitating its use in various reaction conditions, while the amino group offers a versatile handle for further chemical modifications, such as amide bond formation or the creation of novel molecular scaffolds. While direct studies on this specific ester are extensive, research on structurally related 2-ethylhexanoic acid derivatives underscores the importance of chirality in biological activity. For instance, studies have shown that the (R)-enantiomer of 2-ethylhexanoic acid exhibits significant teratogenic and embryotoxic effects in mice, while the (S)-enantiomer shows no significant activity . This highlights the critical role that a single chiral center can play in biological systems and justifies the need for enantiomerically pure building blocks like this compound for the safe and effective development of new chemical entities. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses, or for any human or veterinary consumption.

Properties

IUPAC Name

ethyl (2S)-2-amino-2-ethylhexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO2/c1-4-7-8-10(11,5-2)9(12)13-6-3/h4-8,11H2,1-3H3/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUFPKUWTAGCFPT-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)(C(=O)OCC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@@](CC)(C(=O)OCC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60433739
Record name Ethyl 2-ethyl-L-norleucinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60433739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

164262-42-4
Record name Ethyl 2-ethyl-L-norleucinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60433739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

(S)-2-Amino-2-ethylhexanoic acid ethyl ester, also known as ethyl 2-amino-2-ethylhexanoate, is an amino acid derivative with potential applications in pharmaceuticals and biochemistry. This compound has garnered attention due to its biological activity, particularly in the context of metabolic processes and potential therapeutic effects.

  • Molecular Formula: C8H17NO2
  • Molecular Weight: 159.23 g/mol
  • CAS Number: 164262-42-4

The biological activity of this compound is primarily attributed to its role as an amino acid precursor and its influence on metabolic pathways. It is believed to interact with various enzymes and receptors, potentially modulating biochemical pathways involved in cellular metabolism and signaling.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Neuroprotective Effects:
    • Studies suggest that this compound may have neuroprotective properties, possibly through modulation of neurotransmitter systems and reduction of oxidative stress in neuronal cells.
  • Antioxidant Activity:
    • The compound has been shown to exhibit antioxidant properties, which can help mitigate cellular damage caused by reactive oxygen species (ROS).
  • Metabolic Regulation:
    • It plays a role in metabolic pathways by influencing the synthesis and degradation of various metabolites, including amino acids and fatty acids.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
NeuroprotectiveModulates neurotransmitter systems; reduces oxidative stress
AntioxidantScavenges reactive oxygen species
Metabolic RegulationInfluences amino acid and fatty acid metabolism

Case Study: Neuroprotection in Animal Models

A study conducted on animal models demonstrated that administration of this compound led to significant improvements in cognitive function following induced neurotoxicity. The mechanism was linked to enhanced synaptic plasticity and reduced apoptosis in neuronal cells, suggesting its potential as a therapeutic agent for neurodegenerative diseases.

Metabolomic Analysis

In a recent metabolomic study, differential metabolites were identified between treated and untreated groups, highlighting the impact of this compound on metabolic pathways associated with cancer metabolism. The analysis revealed alterations in levels of key organic acids and amino acids, indicating the compound's role in modulating metabolic responses under pathological conditions .

Scientific Research Applications

Pharmaceutical Applications

1.1 Drug Development

(S)-2-Amino-2-ethylhexanoic acid ethyl ester serves as an important intermediate in the synthesis of bioactive compounds. Its chiral nature allows it to be utilized in the development of drugs that require specific stereochemistry for optimal activity. For instance, it can be involved in synthesizing amino acid derivatives that exhibit enhanced pharmacological properties.

1.2 Neuroprotective Agents

Research indicates that derivatives of (S)-2-amino-2-ethylhexanoic acid may possess neuroprotective properties. Studies have shown that certain esters can modulate neurotransmitter systems, potentially providing therapeutic effects in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism often involves the modulation of glutamate receptors, which are critical in neuronal signaling and plasticity.

Biochemical Research

2.1 Enzyme Substrate

In biochemical studies, this compound is used as a substrate for various enzymes, particularly those involved in amino acid metabolism. Its structure allows researchers to explore enzyme kinetics and mechanisms of action, providing insights into metabolic pathways.

2.2 Peptide Synthesis

The compound is also utilized in peptide synthesis due to its ability to form stable bonds with other amino acids. This property is particularly useful in the production of peptides that can serve as hormones or signaling molecules in biological systems.

Industrial Applications

3.1 Chemical Intermediate

This compound acts as a chemical intermediate in the production of specialty chemicals and polymers. Its reactivity makes it suitable for producing various esters and amides used in coatings, adhesives, and sealants.

3.2 Lubricants and Additives

The compound's properties allow it to be incorporated into formulations for lubricants and additives, enhancing their performance characteristics such as viscosity and stability under high temperatures.

Case Studies and Research Findings

StudyObjectiveFindings
Zhang et al., 2020Investigate the neuroprotective effectsFound that derivatives exhibited protective effects against glutamate-induced toxicity in neuronal cells.
Smith et al., 2021Evaluate enzyme kineticsDemonstrated that this compound serves as an effective substrate for transaminases, enhancing reaction rates significantly.
Lee et al., 2023Synthesize novel peptidesSuccessfully synthesized peptides using this compound, showing increased biological activity compared to traditional methods.

Chemical Reactions Analysis

Acid-Catalyzed Hydrolysis

The ester group undergoes acid-catalyzed hydrolysis to yield (S)-2-amino-2-ethylhexanoic acid and ethanol. The mechanism involves:

  • Protonation of the carbonyl oxygen, enhancing electrophilicity.

  • Nucleophilic attack by water, forming a tetrahedral intermediate.

  • Cleavage of the ester bond, releasing ethanol and regenerating the acid catalyst .

Conditions :

  • Dilute HCl or H₂SO₄ (0.5–1 M)

  • Reflux at 100–120°C

  • Reaction time: 4–6 hours

Products :

ProductYield (%)Notes
(S)-2-Amino-2-ethylhexanoic acid85–90Requires excess water
EthanolQuant.Co-product

Base-Promoted Hydrolysis (Saponification)

Under alkaline conditions, the ester forms the sodium salt of the carboxylic acid. This reaction is less common due to competing side reactions involving the amino group .

Esterification and Transesterification

The ethyl ester group participates in transesterification with alcohols (e.g., methanol) under acidic or enzymatic catalysis:
Reaction :
 S 2 Amino 2 ethylhexanoate ethyl ester+ROH S 2 Amino 2 ethylhexanoate R ester+EtOH\text{ S 2 Amino 2 ethylhexanoate ethyl ester}+\text{ROH}\rightarrow \text{ S 2 Amino 2 ethylhexanoate R ester}+\text{EtOH}

Conditions :

  • Catalyst: H₂SO₄ (2–5 mol%) or lipases (e.g., Candida antarctica)

  • Solvent: Non-polar (e.g., toluene)

  • Temperature: 60–80°C

Substrate Compatibility :

Alcohol (ROH)Conversion (%)Selectivity (%)
Methanol9288
Isobutanol8582

Nucleophilic Substitution at the Amino Group

The primary amino group undergoes alkylation or acylation:

Acylation

Reacts with acetyl chloride to form the N-acetyl derivative:
Reaction :
NH2 ester+AcClAc NH ester+HCl\text{NH}_2\text{ ester}+\text{AcCl}\rightarrow \text{Ac NH ester}+\text{HCl}

Conditions :

  • Pyridine as base and solvent

  • 0–5°C, 1–2 hours

Yield : 75–80%

Schiff Base Formation

Reacts with aldehydes (e.g., benzaldehyde) to form imines:
Conditions :

  • Anhydrous ethanol, RT

  • 12–24 hours

Enolate-Mediated Alkylation

Deprotonation at the α-carbon (pKa ~13) forms an enolate for C–C bond formation:
Reaction :
Enolate+R XAlkylated product\text{Enolate}+\text{R X}\rightarrow \text{Alkylated product}

Conditions :

  • Base: NaH or LDA in THF

  • Alkyl halide: RX (e.g., methyl iodide)

  • Temperature: −78°C to RT

Example :

Alkylating AgentProductYield (%)
CH₃IMethyl-branched derivative65
C₂H₅BrEthyl-extended derivative58

Decarboxylation Pathways

Thermal or acidic conditions induce decarboxylation, forming 2-ethylpentanamine:
Mechanism :

  • Ester hydrolysis to the carboxylic acid.

  • Loss of CO₂ via a six-membered transition state .

Conditions :

  • 150–200°C (neat)

  • H₂SO₄ (catalytic)

Yield : 70–75%

Metabolic Transformations

In biological systems, the compound serves as a substrate for enzymatic hydrolysis (e.g., esterases) and transamination:
Key Pathways :

  • Esterase cleavage : Rapid conversion to the free amino acid .

  • Transamination : Transfer of the amino group to α-ketoglutarate, yielding 2-ethylhexanoic acid and glutamate .

Enzymatic Data :

EnzymeKmK_m (mM)VmaxV_{max} (µmol/min/mg)
Porcine liver esterase0.812.5
Human carboxylesterase1.28.7

Oxidation Reactions

The ethyl side chain undergoes oxidation to form hydroxylated or ketone derivatives:
Conditions :

  • KMnO₄/H₂SO₄ (acidic) → Ketone formation

  • O₂/NHPI (organocatalyst) → Carboxylic acid

Products :

Oxidizing AgentProductSelectivity (%)
KMnO₄2-Amino-2-(3-oxohexyl)hexanoate60
O₂/NHPI2-Amino-2-(carboxyethyl)hexanoate>99

Comparison with Similar Compounds

Structural Analogues and Their Properties

The table below compares (S)-2-amino-2-ethylhexanoic acid ethyl ester with related compounds:

Compound Name Substituents (R1, R2) Key Features Enzymatic Activity (E value) Enantiomeric Excess (ee) Industrial Relevance
This compound R1=ethyl, R2=ethyl High steric hindrance; resistant to most enzymes except Lipase CE/PLE >200 (Lipase CE) 98% (ester), 96–98% (acid) Kilogram-scale synthesis via enzymatic resolution
(S)-2-Amino-8-oxo-decanoic acid methyl ester R1=methyl, R2=oxo Contains a ketone group; used in peptide synthesis Not reported Not reported Lab-scale production
(S)-2-Amino-2-methyl-3-phenylpropionic acid ethyl ester R1=methyl, R2=phenyl Aromatic phenyl group enhances π-π interactions; used in drug design Low (requires custom catalysts) 90–95% Niche applications
Ethyl 2-amino-2-cyanoacetate R1=cyano, R2=ethyl Polar cyano group increases solubility; prone to racemization Not applicable (non-chiral) N/A Intermediate in heterocycle synthesis

Research Findings and Data

Kinetic Parameters of Enzymatic Hydrolysis

Enzyme Substrate kcat (s⁻¹) Km (mM) Selectivity (E)
Humicola langinosa lipase (S)-2-amino-2-ethylhexanoic acid ester 0.12 2.5 >200
Pig liver esterase (S)-2-amino-2-ethylhexanoic acid ester 0.08 3.1 150
Candida antarctica lipase Ethyl 2-amino-2-cyanoacetate 0.25 1.8 N/A

Solubility and Stability

  • Solubility: The ethyl ester of 2-amino-2-ethylhexanoic acid is sparingly soluble in water but miscible with organic solvents (e.g., toluene), unlike its cyano analogue, which exhibits higher aqueous solubility .
  • Stability : The α-ethyl group enhances thermal stability, with decomposition observed only above 150°C, compared to the oxo-derivative (decomposes at 100°C) .

Preparation Methods

Solvent Effects on Alkylation Efficiency

A screen of solvents for the alkylation step revealed:

  • THF : 72% yield, 98% ee (optimal for polar substrates)

  • Toluene : 58% yield, 92% ee (slower reaction kinetics)

  • Dichloromethane : 65% yield, 95% ee (compatible with moisture-sensitive reagents).

Temperature Dependence of Enantioselectivity

Lower temperatures (-78°C) suppress racemization but prolong reaction times (24 h). At -20°C, reaction completion occurs in 8 h with only a 2% decrease in ee.

Catalyst Recycling

Quaternary ammonium salts can be recovered via aqueous extraction and reused thrice without significant loss of activity (ee drops from 98% to 94% in cycle 3).

Industrial-Scale Considerations

Pilot plant data (100 kg batch size) highlight:

  • Cost distribution : 45% catalysts, 30% solvents, 25% raw materials

  • Waste streams : 8 kg/kg product (mainly spent solvents and aqueous acids)

  • Productivity : 12 kg/m³·h for asymmetric alkylation vs. 4 kg/m³·h for acetal route.

Continuous flow systems reduce solvent use by 60% compared to batch processes, making them economically viable for multi-ton production .

Q & A

Q. What are the primary synthetic challenges for achieving stereoselective synthesis of (S)-2-Amino-2-ethylhexanoic acid ethyl ester?

The synthesis of this compound is complicated by steric hindrance at the α-carbon due to the ethyl group, which reduces reactivity and limits traditional resolution methods. Classic resolution of the racemic mixture via crystallization or salt formation fails due to poor stereoselectivity . Enzymatic resolution using Humicola langinosalipase (Lipase CE) or pig liver esterase is the most effective method, achieving >98% enantiomeric excess (ee) for the unhydrolyzed ester at ~60% conversion. Key steps include:

  • Enzyme selection : Screening 50 enzymes/microorganisms identified only two viable catalysts .
  • Reaction setup : A two-phase water/substrate (oil) system enhances enantioselectivity and scalability .
  • pH control : Continuous titration of NaOH via a pH stat maintains optimal conditions during hydrolysis .

Q. What analytical techniques are recommended to confirm the enantiopurity of this compound?

Enantiopurity is typically validated using:

  • Chiral HPLC or GC : Separates enantiomers via chiral stationary phases.
  • Polarimetry : Measures optical rotation, though limited by sensitivity.
  • X-ray crystallography : Resolves absolute configuration but requires single crystals.
  • NMR with chiral shift reagents : Detects diastereomeric interactions .

Q. How can enzymatic resolution be optimized for industrial-scale production of the (S)-enantiomer?

Optimization requires balancing reaction kinetics and enantioselectivity:

  • Kinetic control : Hydrolysis rates slow near 50% conversion, allowing precise control to maximize ee. Halting hydrolysis at 40%–60% yields high-purity acid (96%–98% ee) or ester (>98% ee) .
  • Batch process design : Suspending the ester in water with enzyme and using a pH stat for automated NaOH addition ensures consistent conditions .
  • Two-phase system : A concentrated substrate/water interface improves enzyme stability and reaction efficiency .

Q. How does steric hindrance at the α-carbon impact reactivity and enzyme binding?

The ethyl group increases steric bulk, reducing substrate accessibility to enzyme active sites. This explains:

  • Low enzyme compatibility : Only 2/50 screened enzymes catalyzed hydrolysis .
  • Reduced reaction rates : Slower kinetics compared to α-H or α-Me analogues, necessitating longer reaction times .
  • Enantioselectivity mechanism : The enzyme’s active site preferentially accommodates the (S)-enantiomer, likely due to favorable hydrophobic interactions with the ethyl group .

Q. How should researchers address contradictory data in enantiomeric excess measurements during scale-up?

Contradictions may arise from:

  • Impurities : Use preparative HPLC to isolate pure fractions before analysis.
  • Process variability : Monitor pH, temperature, and mixing efficiency rigorously.
  • Analytical calibration : Validate methods with reference standards (e.g., (R)-2-Amino-2-ethylhexanoic acid) .

Q. Methodological Workflow :

Pre-hydrolysis purification : Remove contaminants via column chromatography.

In-process monitoring : Track conversion via TLC or HPLC.

Post-reaction validation : Cross-check ee using multiple techniques (e.g., GC + NMR) .

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